Chlorotriethylsilane

Catalog No.
S1530605
CAS No.
994-30-9
M.F
C6H15ClSi
M. Wt
150.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotriethylsilane

CAS Number

994-30-9

Product Name

Chlorotriethylsilane

IUPAC Name

chloro(triethyl)silane

Molecular Formula

C6H15ClSi

Molecular Weight

150.72 g/mol

InChI

InChI=1S/C6H15ClSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3

InChI Key

DCFKHNIGBAHNSS-UHFFFAOYSA-N

SMILES

Array

Synonyms

Triethylchlorosilane; Triethylsilyl Chloride; TES-Cl

Canonical SMILES

CC[Si](CC)(CC)Cl

The exact mass of the compound Chlorotriethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlorotriethylsilane (TESCl, CAS 994-30-9) is a highly versatile trialkylsilyl halide primarily utilized as a silylating agent and protecting group in complex organic synthesis and active pharmaceutical ingredient (API) manufacturing. It occupies a critical intermediate position in the silyl ether stability spectrum, offering a highly procurement-relevant balance between the extreme hydrolytic lability of trimethylsilyl (TMS) groups and the pronounced steric hindrance of tert-butyldimethylsilyl (TBS) groups [1]. As a clear liquid with a boiling point exceeding 130°C, TESCl provides excellent handling characteristics for industrial scale-up, avoiding the severe volatility issues associated with lighter analogs [2]. Its primary commercial value lies in enabling orthogonal protection strategies, facilitating the efficient silylation of hindered secondary alcohols, and ensuring that protected intermediates remain stable during standard aqueous workups and silica gel chromatography[1].

Substituting TESCl with the more common and inexpensive Chlorotrimethylsilane (TMSCl) frequently leads to catastrophic product loss during routine purification, as TMS ethers are highly labile and often degrade under mildly acidic conditions or upon exposure to silica gel [1]. Conversely, attempting to substitute TESCl with the more robust tert-Butyldimethylsilyl chloride (TBSCl) frequently results in sluggish or incomplete silylation of sterically hindered secondary alcohols, necessitating harsher reaction conditions, higher catalyst loadings, and prolonged reaction times [2]. Furthermore, in multi-step synthetic sequences, replacing TESCl with either analog destroys the orthogonal deprotection workflow, as the specific cleavage window of the TES group is uniquely required to selectively unmask specific hydroxyls without disturbing adjacent TBS or TIPS ethers[1]. Finally, in high-temperature scale-up processes, the low boiling point of TMSCl (57°C) introduces significant volatilization and pressurization risks that TESCl inherently avoids [3].

Thermal Processability and Volatility Control in Scale-Up

In scaled-up catalytic processes requiring elevated temperatures, the physical properties of the silylating agent dictate process safety and equipment requirements. TESCl features a boiling point of approximately 130–144°C, providing a wide temperature window for safe execution in batch or continuous flow reactors. In direct contrast, TMSCl boils at 57°C, which can cause excessive volatilization, pressurization, and visible frothing in the reactor, complicating large-scale manufacturing[1].

Evidence DimensionBoiling Point / Thermal Process Window
Target Compound DataTESCl: >130°C (Liquid, stable at elevated reaction temps)
Comparator Or BaselineTMSCl: 57°C (Highly volatile, prone to frothing)
Quantified Difference>73°C higher boiling point
ConditionsScale-up reactor conditions (e.g., Ni/Mn-catalyzed reductive cross-coupling at 7 kg scale)

Allows for safer and more efficient scale-up of reactions requiring heating, reducing the engineering controls needed for highly volatile reagents.

Enhanced Reactivity for Hindered Substrates

For the protection of sterically hindered secondary alcohols or complex nucleosides, TESCl offers a superior kinetic profile compared to bulkier analogs. In comparative studies on ribonucleoside protection, utilizing TBSCl resulted in poor yields and low selectivity due to steric clash. Switching to the more reactive electrophile TESCl allowed for highly selective protection of the 3′-hydroxyl, enabling a reduction in catalyst loading to just 5 mol % and achieving complete reaction within 4 hours[1].

Evidence DimensionSilylation Reactivity / Catalyst Requirement
Target Compound DataTESCl: High conversion with 5 mol % catalyst in 4 hours
Comparator Or BaselineTBSCl: Poor yield and low selectivity under identical mild conditions
Quantified DifferenceSignificantly faster kinetics and lower catalyst dependency for hindered substrates
ConditionsSelective silylation of ribonucleoside 3′-hydroxyl groups

Ensures high-yielding protection of complex, bulky intermediates without resorting to forcing conditions that might degrade sensitive molecules.

Hydrolytic Stability for Chromatography Survival

TES ethers formed from TESCl are significantly more stable to hydrolytic cleavage than corresponding TMS ethers. This quantitative difference allows TES-protected intermediates to survive standard aqueous workups and silica gel chromatography without degradation. In contrast, TMS ethers are exceptionally labile and frequently cleave under the mildly acidic conditions of silica gel, leading to substantial yield losses during routine purification[1].

Evidence DimensionHydrolytic Stability / Purification Survival
Target Compound DataTES Ethers: Stable to silica gel and standard aqueous workups
Comparator Or BaselineTMS Ethers: Highly labile, frequently cleaving during chromatography
Quantified DifferenceOrders of magnitude higher resistance to mildly acidic hydrolysis
ConditionsStandard downstream processing (aqueous extraction and silica gel chromatography)

Eliminates the need for specialized, base-treated purification workflows, preventing costly yield losses during intermediate isolation.

Orthogonal Cleavage in Multi-Protecting Group Strategies

The intermediate steric profile of the TES group enables precise orthogonal deprotection in multi-step syntheses. TES ethers can be selectively cleaved under mildly acidic conditions that leave TBS and TIPS ethers completely intact. Conversely, highly labile TMS ethers can be removed selectively in the presence of a TES ether. This precise tunability makes TESCl an indispensable reagent when multiple hydroxyl groups must be sequentially unmasked [1].

Evidence DimensionSelective Cleavage Window
Target Compound DataTES Ethers: Cleaved under mild conditions while leaving TBS/TIPS intact
Comparator Or BaselineTBS Ethers (Resistant to mild acid); TMS Ethers (Cleaved by very weak acid, leaving TES intact)
Quantified DifferenceDistinct, non-overlapping hydrolysis thresholds
ConditionsSequential deprotection in multi-step API synthesis

Provides the exact chemical selectivity required to unmask specific reactive sites in complex syntheses without destroying other protected groups.

Multi-Step API Synthesis Requiring Orthogonal Protection

Because TES ethers can be selectively cleaved in the presence of TBS or TIPS groups, TESCl is the optimal choice for complex syntheses where multiple hydroxyl groups must be sequentially unmasked without cross-deprotection [1].

Scale-Up of High-Temperature Catalytic Reactions

Due to its boiling point of >130°C, TESCl is highly preferred over TMSCl (bp 57°C) in scaled-up processes (e.g., transition-metal catalyzed cross-couplings) that require elevated temperatures, as it prevents dangerous pressurization and frothing [2].

Protection of Sterically Hindered Secondary Alcohols

In scenarios where TBSCl fails to achieve full conversion due to excessive steric bulk, TESCl provides the necessary electrophilic reactivity to drive the silylation of hindered secondary or allylic alcohols to completion under mild conditions[3].

Intermediate Stabilization for Silica Gel Chromatography

When a protected intermediate must undergo rigorous purification via silica gel chromatography, TESCl is selected over TMSCl to ensure the protecting group survives the mildly acidic conditions of the column, preventing costly yield losses[4].

Physical Description

Colorless liquid; [MSDSonline]

Exact Mass

150.0631547 Da

Monoisotopic Mass

150.0631547 Da

Boiling Point

144.5 °C

Heavy Atom Count

8

UNII

Q1A687M1PY

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 92 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 88 of 92 companies with hazard statement code(s):;
H226 (98.86%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (98.86%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (44.32%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.77 [mmHg]

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

994-30-9

Wikipedia

Chlorotriethylsilane

General Manufacturing Information

Silane, chlorotriethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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